N-Phenylpyridinium chloride
Overview
Description
N-Phenylpyridinium chloride is a pyridinium salt characterized by the presence of a phenyl group attached to the nitrogen atom of the pyridinium ring. Pyridinium salts are well-known for their diverse applications in organic synthesis, medicinal chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpyridinium chloride typically involves the reaction of pyridine with a phenyl halide, such as phenyl chloride, in the presence of a suitable base. One common method involves refluxing pyridine with 1-chloro-2,4-dinitrobenzene in ethanol, followed by derivatization with aniline to produce this compound . The reaction conditions often require careful control of temperature and solvent purification to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-Phenylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-phenylpyridinium oxide.
Reduction: Reduction reactions can yield N-phenylpyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: N-phenylpyridinium oxide.
Reduction: N-phenylpyridine.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Scientific Research Applications
N-Phenylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as an enzyme inhibitor and in drug development.
Industry: It is utilized in the production of materials such as ionic liquids and liquid crystals
Mechanism of Action
The mechanism of action of N-Phenylpyridinium chloride involves its interaction with biological molecules and cellular structures. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
- N-Methylpyridinium chloride
- N-Butylpyridinium chloride
- N-Phenacylpyridinium chloride
Comparison: N-Phenylpyridinium chloride is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts. For instance, N-Methylpyridinium chloride lacks the aromatic phenyl ring, resulting in different reactivity and applications. Similarly, N-Butylpyridinium chloride has an aliphatic butyl group, which affects its solubility and interaction with other molecules .
Properties
IUPAC Name |
1-phenylpyridin-1-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVXRBLKXPTIMU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480624 | |
Record name | N-PHENYLPYRIDINIUM CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68579-35-1 | |
Record name | N-PHENYLPYRIDINIUM CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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